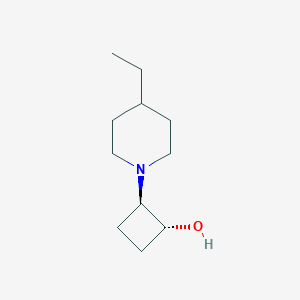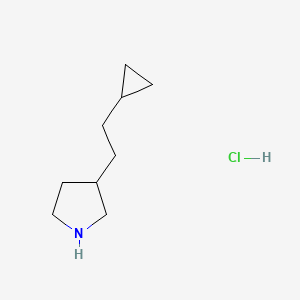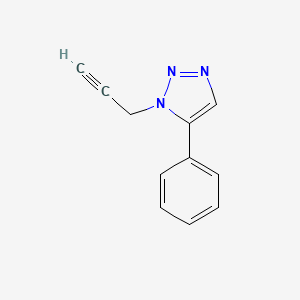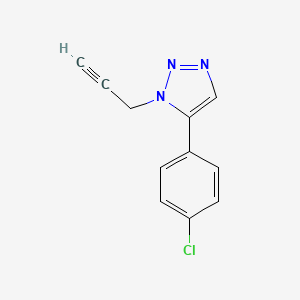
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol
描述
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: is a chemical compound with a unique structure that has garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the piperidine and cyclobutanol moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Cyclobutanone or cyclobutanoic acid.
Reduction: : Saturated cyclobutane derivatives.
Substitution: : Derivatives with different functional groups replacing the original ones.
科学研究应用
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a ligand in catalysis.
Biology: : Its unique structure may be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : The compound could be investigated for its therapeutic potential in drug discovery.
Industry: : It may find use in the development of new materials with specific properties.
作用机制
The mechanism by which trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
相似化合物的比较
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: can be compared to other similar compounds, such as:
trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
trans-2-(4-Propylpiperidin-1-yl)cyclobutan-1-ol
trans-2-(4-Butylpiperidin-1-yl)cyclobutan-1-ol
This compound stands out due to its optimal balance of steric and electronic effects, making it particularly useful in certain contexts.
属性
IUPAC Name |
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-7-12(8-6-9)10-3-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQCHLAMZMUAX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)

![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)


![tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485463.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1485464.png)

